molecular formula C11H18N4O B2925997 N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine CAS No. 2200805-35-0

N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine

Cat. No. B2925997
CAS RN: 2200805-35-0
M. Wt: 222.292
InChI Key: AYVQBOIYSYZTBF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

These compounds are designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds have shown excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC 50 values of 0.60 mg/L .

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : This compound has been synthesized and evaluated for its insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests potential applications in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

  • Kinetic and Mechanistic Investigations : Kinetic studies on the oxidation of substituted azinyl formamidines, including a compound structurally related to N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine, by alkaline permanganate have been performed. These studies help understand the chemical behavior and potential applications of these compounds in various oxidation reactions (Fawzy & Shaaban, 2014).

  • Facile Synthesis and Chemical Properties : Research on the acid-catalyzed intramolecular cyclisation of N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of phenols leads to the formation of derivatives, indicating the compound's versatility in chemical synthesis (Gazizov et al., 2015).

  • Tautomeric Forms and Crystal Structures : Studies on the tautomeric forms and crystal structures of pyrimidin-4-one derivatives provide insights into the compound's physical and chemical properties, which are essential for its potential applications in material science and pharmaceuticals (Gerhardt, Tutughamiarso, & Bolte, 2011).

  • Thermal Stability and Polymer Synthesis : The compound has been used in the synthesis of novel, thermally stable polyimides, indicating its application in material science, particularly in the development of new polymers with specific properties (Mansoori & Ghanbari, 2015).

  • Antifungal Properties : Certain derivatives have been synthesized and investigated for their antifungal effects, showing potential for development into antifungal agents (Jafar et al., 2017).

Mechanism of Action

Pyrimidinamine derivatives, including “N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) .

properties

IUPAC Name

N,N-dimethyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-4-6-12-11(13-10)16-9-5-7-15(3)8-9/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQBOIYSYZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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